(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride
Overview
Description
“(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1427380-64-0 . It has a molecular weight of 218.53 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)5(7)9-4;/h1H,2,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 218.53 .Scientific Research Applications
Synthesis and Characterization
- A novel approach for the synthesis and characterization of related compounds involves the condensation of specific amines with various aldehydes or ketones, leading to potential applications in material science and pharmacology. For instance, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles demonstrates the versatility of related compounds in catalytic applications, showing good activity and selectivity (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016)[https://consensus.app/papers/synthesis-ncn′-pincer-palladacycles-evaluation-compared-roffe/a37482d729b857e3b38a04f8bf1a057e/?utm_source=chatgpt].
Biological Applications
- Schiff base rare earth metal complexes, synthesized from compounds structurally similar to "(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride," have been explored for their antimicrobial and anticancer activities. This suggests potential biological applications for related compounds (Preethi, B., Jayaprakash, R., Rani, S., & Vijayakumar, N., 2021)[https://consensus.app/papers/characterization-molecular-docking-antimicrobial-preethi/37a3fc8031385686b484de72d4e6bfdb/?utm_source=chatgpt].
Material Science and Photocytotoxicity
- Iron(III) complexes with related structural motifs have shown remarkable photocytotoxicity in various cancer cells, indicating potential applications in photodynamic therapy and cellular imaging (Basu, U., Pant, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2015)[https://consensus.app/papers/ironiii-complexes-pyridoxal-schiff-base-enhanced-basu/04722990924459d0b34e93fdc17d71a6/?utm_source=chatgpt].
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, have been screened for anticonvulsant activity, highlighting the potential therapeutic applications of related compounds (Pandey, S., & Srivastava, R., 2011)[https://consensus.app/papers/synthesis-characterization-heterocyclic-schiff-bases-pandey/81b77e640eef514a96544439e5ebaa7f/?utm_source=chatgpt].
Environmental Sensing and Detection
- The synthesis and characterization of azomethine-thiophene pincer ligands demonstrate their application in fluorescence and mass spectrometry, suggesting environmental sensing and detection capabilities (Pedras, B., Santos, H., Fernandes, L., Covelo, B., Tamayo, A., Bértolo, E., Capelo, J., Avilés, T., & Lodeiro, C., 2007)[https://consensus.app/papers/sensing-metal-ions-azomethinethiophene-ligands-pedras/672cc558b7fe5c7dbb898124a4b4b89b/?utm_source=chatgpt].
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It has been suggested that the compound may have a broad spectrum of activity, potentially affecting multiple pathways
Result of Action
It has been suggested that the compound may exhibit cytotoxic activity against certain human cancer cell lines
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound
Biochemical Analysis
Biochemical Properties
(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter metabolic fluxes within the cell, impacting the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their function, or interact with DNA and RNA, influencing gene expression. These interactions can lead to changes in cellular processes, such as enzyme activity, protein synthesis, and signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence the levels of metabolites and the flux through metabolic pathways, potentially altering the overall metabolic state of the cell. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within the cell can impact its activity and function, making it a critical aspect of its biochemical analysis.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)5(7)9-4;/h1H,2,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCERUVZGQZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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